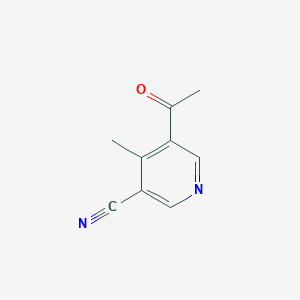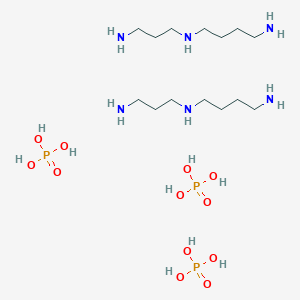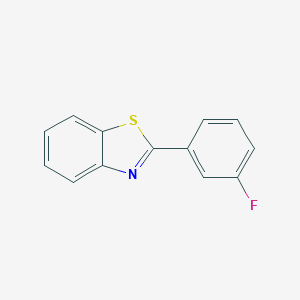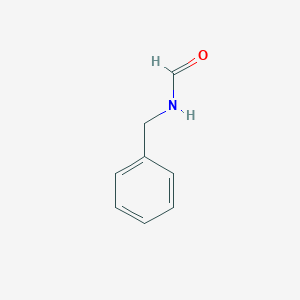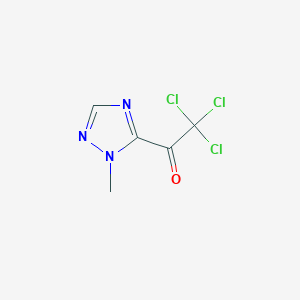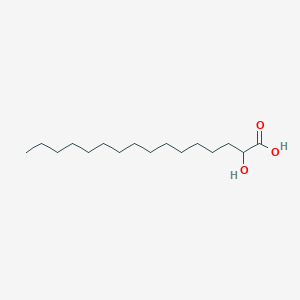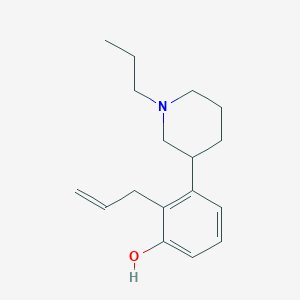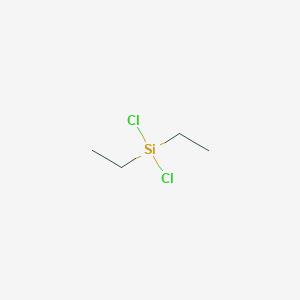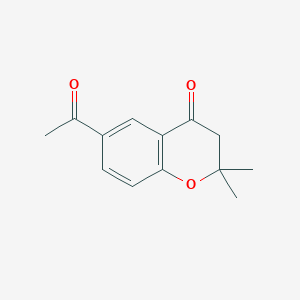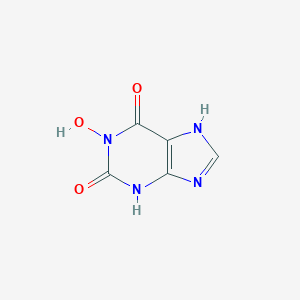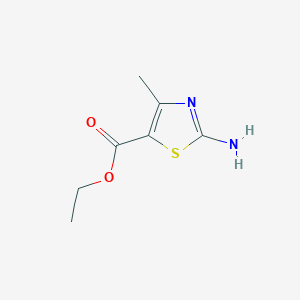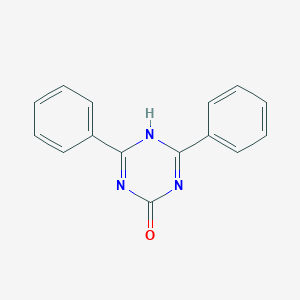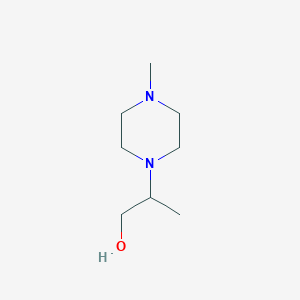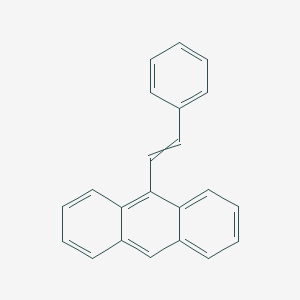
trans-9-Styrylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-9-styrylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a fluorescent compound that emits blue light when excited with UV radiation. In recent years, trans-9-styrylanthracene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Mecanismo De Acción
The mechanism of action of trans-9-styrylanthracene is not well understood. However, it is believed that its unique physical and chemical properties, such as its fluorescent properties, make it an attractive candidate for various applications in scientific research.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of trans-9-styrylanthracene. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of trans-9-styrylanthracene is its fluorescent properties, which make it an attractive candidate for various applications in scientific research. However, its synthesis can be challenging, and the yield of the product depends on the reaction parameters. Additionally, its limited solubility in common solvents can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on trans-9-styrylanthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the study of its potential applications in biomedical research, such as in imaging and sensing. Additionally, its potential use in organic electronics and material science continues to be an area of active research.
Métodos De Síntesis
The synthesis of trans-9-styrylanthracene involves the reaction of anthracene with styrene in the presence of a catalyst. The most commonly used catalysts are transition metal complexes, such as palladium or nickel. The reaction typically takes place under high temperature and pressure conditions, and the yield of the product depends on the reaction parameters.
Aplicaciones Científicas De Investigación
Trans-9-styrylanthracene has been extensively studied for its potential applications in various fields of scientific research. In material science, it has been used as a building block for the synthesis of new organic materials with unique physical and chemical properties. In organic electronics, it has been used as a fluorescent material in light-emitting diodes (LEDs) and organic solar cells.
Propiedades
Número CAS |
1895-98-3 |
|---|---|
Nombre del producto |
trans-9-Styrylanthracene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-[(E)-2-phenylethenyl]anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
Clave InChI |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



